molecular formula C18H21FN2O B248023 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide

3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide

Cat. No. B248023
M. Wt: 300.4 g/mol
InChI Key: OITYBGGLKRANRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The chemical compound is also known as Compound 1, and its chemical formula is C19H21FN2O.

Mechanism of Action

The mechanism of action of 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound has been found to activate the caspase-dependent pathway, which leads to the cleavage of various proteins and ultimately results in cell death. In addition, the compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which results in the inhibition of cancer cell growth and proliferation. In addition, the compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. Furthermore, the compound has also been found to exhibit neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide is its potent antitumor activity against various cancer cell lines. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent for cancer treatment. However, one of the limitations of this chemical compound is its low solubility in water, which makes it challenging to administer the compound in vivo.

Future Directions

There are several future directions for the research on 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide. One of the significant future directions is the development of more efficient synthesis methods for the compound. The current synthesis method is time-consuming and involves several steps, which make it challenging to produce the compound on a large scale. Another future direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of more water-soluble analogs of the compound could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide is a novel chemical compound with potential applications in various fields of scientific research. The compound has shown promising results as a therapeutic agent for cancer treatment and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide involves several steps. The first step involves the reaction of 3-fluoroaniline with benzyl ethyl ketone in the presence of a base to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-chloropropionyl chloride in the presence of a base to form 3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this chemical compound is in medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, the compound has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C18H21FN2O/c1-2-21(14-15-7-4-3-5-8-15)12-11-18(22)20-17-10-6-9-16(19)13-17/h3-10,13H,2,11-12,14H2,1H3,(H,20,22)

InChI Key

OITYBGGLKRANRN-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2

Origin of Product

United States

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